S,S-Di-tert-butyl ethylphosphonodithioate
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Overview
Description
S,S-Di-tert-butyl ethylphosphonodithioate: is an organophosphorus compound that has garnered attention due to its unique chemical properties and potential applications. This compound is characterized by the presence of two tert-butyl groups attached to a phosphonodithioate moiety, making it a valuable subject of study in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S,S-Di-tert-butyl ethylphosphonodithioate typically involves the reaction of ethylphosphonodithioic acid with tert-butyl alcohol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The process may involve the use of reagents such as phosphorus trichloride and sulfur to facilitate the formation of the phosphonodithioate group .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions: S,S-Di-tert-butyl ethylphosphonodithioate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the phosphonodithioate group and the steric effects of the tert-butyl groups.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or peracids, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of phosphine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phosphorus center, with reagents such as alkyl halides or amines, leading to the formation of various substituted phosphonodithioates
Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, phosphine derivatives, and substituted phosphonodithioates, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry: In chemistry, S,S-Di-tert-butyl ethylphosphonodithioate is used as a ligand in coordination chemistry and as a reagent in organic synthesis. Its unique structure allows it to participate in various catalytic processes, enhancing the efficiency of chemical transformations .
Biology and Medicine: It may be used in the development of novel pharmaceuticals or as a tool for studying biochemical pathways .
Industry: In the industrial sector, this compound is utilized as an additive in lubricants and as a stabilizer in polymer production. Its antioxidant properties make it valuable in preventing oxidative degradation of materials .
Mechanism of Action
The mechanism of action of S,S-Di-tert-butyl ethylphosphonodithioate involves its interaction with molecular targets through its phosphonodithioate group. This interaction can lead to the formation of stable complexes with metal ions or the modulation of enzyme activity. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative processes .
Comparison with Similar Compounds
- Di-tert-butyl disulfide
- Di-tert-butyl trisulfide
- Di-tert-butyl tetrasulfide
Comparison: Compared to these similar compounds, S,S-Di-tert-butyl ethylphosphonodithioate exhibits unique reactivity due to the presence of the phosphonodithioate group. This group imparts distinct chemical properties, such as enhanced stability and specific reactivity towards certain reagents. Additionally, the steric hindrance provided by the tert-butyl groups influences the compound’s behavior in various chemical reactions .
Properties
CAS No. |
105923-03-3 |
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Molecular Formula |
C10H23OPS2 |
Molecular Weight |
254.4 g/mol |
IUPAC Name |
2-[tert-butylsulfanyl(ethyl)phosphoryl]sulfanyl-2-methylpropane |
InChI |
InChI=1S/C10H23OPS2/c1-8-12(11,13-9(2,3)4)14-10(5,6)7/h8H2,1-7H3 |
InChI Key |
QWBQQHJVRMWAFI-UHFFFAOYSA-N |
Canonical SMILES |
CCP(=O)(SC(C)(C)C)SC(C)(C)C |
Origin of Product |
United States |
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